2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide
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Overview
Description
The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide” has a molecular formula of C22H17BrN4O4. It has an average mass of 481.299 Da and a monoisotopic mass of 480.043304 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzodioxol group, a pyrazolo[1,5-a]pyrazin group, and an acetamide group with a 4-bromo-3-methylphenyl substituent .Scientific Research Applications
Synthesis and Biological Activities
Several studies focus on the synthesis of novel compounds with potential therapeutic activities. For instance, compounds with pyrazole and acetamide groups have been synthesized and evaluated for their anti-inflammatory activities. These studies highlight the potential of such compounds in developing new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013). Similarly, coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity (K. Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
Novel acetamide derivatives have been explored for their antimicrobial potential. For instance, new Schiff bases and thiazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of acetamide derivatives in antimicrobial drug development (N. Fuloria et al., 2014). Additionally, certain acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety have been synthesized and shown to have antitumor activity, further highlighting the potential therapeutic applications of such compounds (S. Alqasoumi et al., 2009).
Enzyme Inhibition
The enzyme inhibitory potential of compounds with benzodioxane and acetamide moieties has been investigated, demonstrating significant activity against α-glucosidase and acetylcholinesterase. This suggests the possibility of using similar compounds in the treatment of diseases related to enzyme dysfunction (M. Abbasi et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-bromo-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O4/c1-13-8-15(3-4-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-2-5-19-20(9-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKUIEYENBNUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide |
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